molecular formula C11H13NO3 B12960134 (S)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one

(S)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one

Cat. No.: B12960134
M. Wt: 207.23 g/mol
InChI Key: QNLZNBYVKXPUFF-JTQLQIEISA-N
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Description

(S)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are of significant interest due to their biological activities and applications in medicinal chemistry, particularly as antibiotics.

Chemical Reactions Analysis

Types of Reactions

(S)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazolidinone ring can be reduced to form oxazolidines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents are often employed.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Oxazolidines.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

(S)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and subsequent protein elongation . This action ultimately leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.

    Contezolid: Another oxazolidinone derivative in clinical trials for its antibacterial properties.

Uniqueness

(S)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of the benzyl and hydroxymethyl groups, which contribute to its distinct chemical and biological properties. These structural features make it a valuable compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(5S)-3-benzyl-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO3/c13-8-10-7-12(11(14)15-10)6-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m0/s1

InChI Key

QNLZNBYVKXPUFF-JTQLQIEISA-N

Isomeric SMILES

C1[C@H](OC(=O)N1CC2=CC=CC=C2)CO

Canonical SMILES

C1C(OC(=O)N1CC2=CC=CC=C2)CO

Origin of Product

United States

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